molecular formula C16H17BrO2 B8647828 1-(Benzyloxy)-4-bromo-2-ethyl-5-methoxybenzene CAS No. 511277-67-1

1-(Benzyloxy)-4-bromo-2-ethyl-5-methoxybenzene

Cat. No. B8647828
CAS RN: 511277-67-1
M. Wt: 321.21 g/mol
InChI Key: UCXDZSQUXXBATB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2-ethyl-5-methoxybenzene is a useful research compound. Its molecular formula is C16H17BrO2 and its molecular weight is 321.21 g/mol. The purity is usually 95%.
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properties

CAS RN

511277-67-1

Product Name

1-(Benzyloxy)-4-bromo-2-ethyl-5-methoxybenzene

Molecular Formula

C16H17BrO2

Molecular Weight

321.21 g/mol

IUPAC Name

1-bromo-5-ethyl-2-methoxy-4-phenylmethoxybenzene

InChI

InChI=1S/C16H17BrO2/c1-3-13-9-14(17)16(18-2)10-15(13)19-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3

InChI Key

UCXDZSQUXXBATB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a bromination reaction, the 3-benzyloxy-4-ethyl-1-methoxybenzene (3) is combined with N-bromosuccinimide (NBS) and silica gel 60 (EM Science, 480 Democrat Road, Gibbstown, N.J. 08027, an affiliate of Merck KGaA, Darmstadt, Germany) in a nonpolar solvent such as carbon tetrachloride at a temperature from about 0° C. to about room temperature. Preferably, the reaction is conducted at about room temperature. This reaction is allowed to stir, in the absence of light, to yield 5-benzyloxy-2-bromo-4-ethyl-1-methoxybenzene (4).
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 12.60 g (52.00 mmol) of 3-benzyloxy-4-ethyl-1-methoxybenzene (3) and 9.72 g (54.60 mmol) of NBS were combined in 350 mL of carbon tetrachloride, followed by the addition of 50 g of silica gel 60 (EM Science). The reaction was allowed to stir for 16 hours in the absence of light. The reaction mixture was filtered and the silica gel was washed with dichloromethane. The filtrate was washed with ethyl acetate (1×300 mL). The combined organic extracts were washed with 1M NaOH (2×300 mL), dilute NaHSO3 (1×200 mL) and brine (1×200 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to yield 16.82 g (100%) of crude, 5-benzyloxy-2-bromo-4-ethyl-1-methoxybenzene (4) as a colorless oil.
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